m-PEG4-benzaldehyde
Overview
Description
m-PEG4-benzaldehyde: is a small molecule polyethylene glycol linker containing a terminal benzaldehyde moiety. This compound is known for its ability to react with primary amine groups, making it a versatile reagent in various chemical and biological applications. The polyethylene glycol arm increases the solubility of compounds in aqueous media, enhancing its utility in research and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Displacement: One common method involves the nucleophilic displacement of a leaving group (such as a tosylate or mesylate) on a polyethylene glycol chain with a benzaldehyde derivative.
Reductive Amination: Another method involves the reductive amination of a polyethylene glycol-aldehyde with an amine, followed by oxidation to form the benzaldehyde moiety.
Industrial Production Methods: Industrial production of m-PEG4-benzaldehyde often involves large-scale nucleophilic displacement reactions, utilizing high-purity reagents and controlled reaction conditions to ensure consistency and yield. The process may include steps such as purification through chromatography and characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-PEG4-benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The benzaldehyde moiety can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and hydrazines are commonly used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry:
Bioconjugation: m-PEG4-benzaldehyde is used in the conjugation of biomolecules, facilitating the creation of complex assemblies for research and diagnostic purposes.
Biology:
Protein Labeling: It is employed in labeling proteins and peptides, enhancing their solubility and stability in biological assays.
Medicine:
Drug Delivery Systems: The compound is incorporated into drug delivery systems to modify and control drug release profiles.
Industry:
Mechanism of Action
The mechanism of action of m-PEG4-benzaldehyde involves its reactivity with primary amine groups. The benzaldehyde moiety forms a Schiff base with the amine, creating a stable linkage. This reaction is facilitated by the polyethylene glycol spacer, which enhances solubility and reduces nonspecific interactions . The molecular targets include aminooxy and hydrazine groups, which are commonly found in biomolecules and drugs .
Comparison with Similar Compounds
m-PEG3-benzaldehyde: Similar in structure but with a shorter polyethylene glycol chain, resulting in different solubility and reactivity properties.
m-PEG5-benzaldehyde: Features a longer polyethylene glycol chain, which may enhance solubility further but could affect the reactivity of the benzaldehyde moiety.
Uniqueness: m-PEG4-benzaldehyde strikes a balance between solubility and reactivity, making it a versatile reagent for a wide range of applications. Its specific polyethylene glycol chain length provides optimal properties for bioconjugation and drug delivery systems .
Properties
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-16-6-7-17-8-9-18-10-11-19-14-4-2-13(12-15)3-5-14/h2-5,12H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUXIDOVXGFYFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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